N-(3-phenyl-1,2-oxazol-5-yl)pentanamide

Description

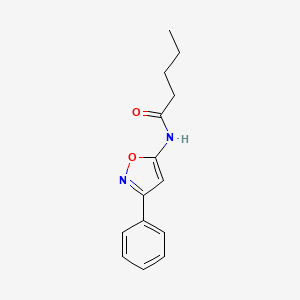

N-(3-phenyl-1,2-oxazol-5-yl)pentanamide is a heterocyclic organic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a phenyl group at the 3-position and a pentanamide moiety at the 5-position. The compound’s molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol (calculated from evidence-based analogs) . Key physicochemical properties include a logP (octanol-water partition coefficient) of approximately 3.8, indicating moderate lipophilicity, and a polar surface area of 45.67 Ų, suggesting moderate solubility in polar solvents.

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

N-(3-phenyl-1,2-oxazol-5-yl)pentanamide |

InChI |

InChI=1S/C14H16N2O2/c1-2-3-9-13(17)15-14-10-12(16-18-14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,15,17) |

InChI Key |

YCNVOVABORDEQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=CC(=NO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)pentanamide typically involves the formation of the oxazole ring followed by the attachment of the phenyl and pentanamide groups. One common method is the Erlenmeyer-Plöchl Azlactone Synthesis, which involves the condensation of an α-amino acid with an aldehyde and an isocyanide . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1,2-oxazol-5-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert the oxazole ring into a more saturated form.

Substitution: This can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) and alkylating agents such as methyl iodide (CH₃I) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated amine.

Scientific Research Applications

N-(3-phenyl-1,2-oxazol-5-yl)pentanamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-phenyl-1,2-oxazol-5-yl)pentanamide exerts its effects involves its interaction with various molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological pathways and processes . This binding can modulate the activity of these targets, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Structural Features | Evidence ID |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₈N₂O₂ | 258.32 | ~3.8 | Phenyl-isoxazole + pentanamide chain | [5, 12] |

| N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide | C₁₅H₁₈N₂O₂ | 258.32 | 3.80 | 4-Methylphenyl substitution on isoxazole | [5] |

| N-(3-phenyl-1,2-oxazol-5-yl)-3-propoxybenzamide | C₁₉H₁₈N₂O₃ | 322.36 | N/A | Benzamide group + propoxy substituent | [12] |

| N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylpentanamide | C₂₁H₂₃N₃O₂ | 349.43 | N/A | 1,2,4-Oxadiazole core + benzyl group | [9] |

| N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide | C₂₀H₁₇F₃N₄O₂ | 402.37 | N/A | Trifluoromethylphenyl + propanamide chain | [3] |

Key Findings and Trends

Heterocyclic Core Modifications

- 1,2-Oxazole vs. 1,2,4-Oxadiazole : Replacement of the isoxazole ring with a 1,2,4-oxadiazole (e.g., in ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This substitution increases molecular weight (e.g., 349.43 vs. 258.32) and may enhance metabolic stability .

Acyl Chain Variations

Aromatic Substitutions

- Phenyl vs. Methylphenyl : The 4-methylphenyl analog () retains the same molecular weight as the parent compound but increases hydrophobicity (logP 3.8), highlighting how alkyl groups fine-tune lipophilicity without altering core functionality .

Implications for Research and Development

- Drug Design : The target compound’s balance of lipophilicity (logP ~3.8) and polar surface area (~45 Ų) positions it as a promising candidate for central nervous system (CNS) drugs, where optimal blood-brain barrier penetration is critical .

- Synthetic Feasibility : Analogs with simpler substituents (e.g., methylphenyl) may offer synthetic advantages over fluorinated or benzyl-containing derivatives, which require complex multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.